7-Methylindole
Overview
Description
7-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, characterized by a methyl group attached to the seventh position of the indole ring. This compound is a mildly toxic, off-white crystalline solid and is known for its distinctive aromatic properties. It is used in various applications, including the production of agricultural chemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
7-Methylindole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of indole, which plays a main role in cell biology .
Cellular Effects
Indole and its derivatives, including this compound, have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Several indole derivatives, including this compound, dose-dependently interfered with QS and suppressed prodigiosin production, biofilm formation, swimming motility, and swarming motility . These effects can significantly influence cellular processes.
Molecular Mechanism
Indole derivatives are known to modulate IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group
Temporal Effects in Laboratory Settings
It is known that this compound can be prepared from 2,6-dimethylformanilide by reaction with potassium ethoxide .
Metabolic Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Transport and Distribution
It is known that this compound is a water-soluble compound , which suggests that it may be easily transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylindole can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylformanilide with potassium ethoxide. This reaction proceeds under controlled conditions to yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory methods but optimized for efficiency and yield. The use of catalytic processes and continuous flow reactors can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, nitro compounds.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole compounds.
Scientific Research Applications
7-Methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is utilized in the production of agricultural chemicals and pharmaceuticals, contributing to the development of new products and formulations
Mechanism of Action
The mechanism of action of 7-Methylindole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. In biological systems, this compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Indole: The parent compound of 7-Methylindole, known for its wide range of biological activities.
1-Methylindole: A derivative with a methyl group at the first position, exhibiting different reactivity and properties.
2-Methylindole: Another methylated indole derivative with distinct chemical behavior.
5-Methylindole: A compound with a methyl group at the fifth position, used in various chemical and biological studies
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group affects the compound’s electronic distribution and steric properties, making it distinct from other methylated indole derivatives .
Properties
IUPAC Name |
7-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPHCDTOLQQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239374 | |
Record name | 7-Methylindole | |
Source | EPA DSSTox | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |
Record name | 7-Methylindole | |
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Vapor Pressure |
0.00603 [mmHg] | |
Record name | 7-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
933-67-5 | |
Record name | 7-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |
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Record name | 7-Methylindole | |
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Record name | 7-Methylindole | |
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Record name | 7-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |
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Record name | 7-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
ANone: 7-Methylindole can be metabolized to 7-Methyltryptophan. This metabolite inhibits anthranilate synthetase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition leads to a decrease in the concentration of endogenous tryptophan, ultimately causing derepression of the tryptophan operon in bacteria like Escherichia coli. [, , ]
ANone: Unlike 5- or 6-Methyltryptophan, research suggests that 7-Methyltryptophan does not function as an active corepressor in the tryptophan operon. []
ANone: Yes, tyrosine can reverse the derepression caused by this compound or its precursor, 3-Methylanthranilic acid. This is because tyrosine increases the availability of chorismic acid, which competes with 7-Methyltryptophan for binding to anthranilate synthetase. []
ANone: this compound, alongside other indole derivatives, can interfere with the quorum sensing (QS) system of Serratia marcescens. [] This interference leads to the suppression of various virulence factors, including prodigiosin production, biofilm formation, and motility. []
ANone: The molecular formula of this compound is C9H9N, and its molecular weight is 131.17 g/mol. []
ANone: While specific spectroscopic data isn't provided in the excerpts, this compound, like other indoles, exhibits characteristic UV absorbance and fluorescence properties. Additionally, nuclear quadrupole coupling constants derived from rotational spectroscopy provide insight into the electronic environment around the nitrogen atom. []
ANone: The provided excerpts primarily focus on the biological activity and chemical synthesis of this compound. Information about its material compatibility and stability is not discussed in these papers.
ANone: Yes, computational chemistry studies using density functional theory at the ωB97XD/6-311++G(d,p) level have been conducted to calculate the barrier to internal rotation for the methyl group in this compound and other methylated indoles. [] These calculations show good agreement with experimentally determined values obtained from high-resolution rotational spectroscopy.
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